

DBCO-C3-Acid for copper-free bioconjugation.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DBCO-C3-Acid

Cat. No.: B3090160

[Get Quote](#)

An In-depth Technical Guide to **DBCO-C3-Acid** for Copper-Free Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of chemical biology, drug development, and materials science, the ability to specifically and efficiently conjugate biomolecules is paramount. Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for creating stable covalent linkages under biocompatible conditions.^{[1][2][3]} At the heart of this technology is a class of reagents known as dibenzocyclooctynes (DBCO), which react selectively with azides without the need for a cytotoxic copper catalyst.^{[1][2]} This guide provides a comprehensive technical overview of **DBCO-C3-Acid**, a versatile bifunctional linker that enables the incorporation of the DBCO moiety into a wide range of molecules for subsequent copper-free conjugation.

DBCO-C3-Acid features a strained dibenzocyclooctyne ring for highly efficient reaction with azides and a terminal carboxylic acid group that can be readily activated to react with primary amines.^[4] This dual functionality makes it an invaluable reagent for a variety of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, advanced imaging agents, and the functionalization of surfaces.^{[5][6][7][8]} This document will delve into the core properties of **DBCO-C3-Acid**, provide detailed experimental protocols for its use, present key quantitative data in a structured format, and illustrate relevant workflows and mechanisms through diagrams.

Core Properties and Specifications

A clear understanding of the physicochemical properties of **DBCO-C3-Acid** is essential for its effective use in experimental design. The following tables summarize the key specifications and storage recommendations for this reagent.

Table 1: Physicochemical Properties of **DBCO-C3-Acid**

Property	Value	References
CAS Number	1207355-31-4	[5] [6] [9]
Molecular Weight	319.36 g/mol	[5] [10]
Molecular Formula	C ₂₀ H ₁₇ NO ₃	[5] [6]
Appearance	Off-white to light yellow solid	[5]
Purity	≥95% (typically determined by HPLC)	[4]
Solubility	Soluble in DMSO and DMF	[4] [5]
Melting Point	163-164 °C	

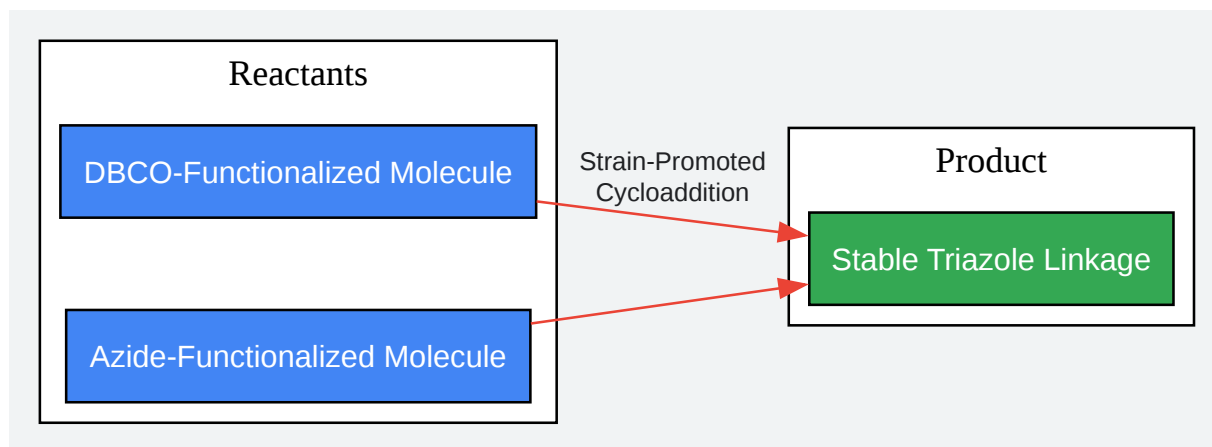
Table 2: Storage and Stability of **DBCO-C3-Acid**

Condition	Duration	References
Powder	3 years at -20°C, 2 years at 4°C	[5]
In Solvent (-80°C)	6 months	[5]
In Solvent (-20°C)	1 month	[5]

Note: For long-term storage, it is recommended to keep the compound in a dry, dark environment.[\[6\]](#) Solutions should be aliquoted to avoid repeated freeze-thaw cycles.[\[5\]](#)

The Chemistry of Copper-Free Bioconjugation

The utility of **DBCO-C3-Acid** is rooted in the principles of strain-promoted alkyne-azide cycloaddition (SPAAC). The triple bond within the eight-membered ring of the DBCO moiety is highly strained, which significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide.[1][3] This allows the reaction to proceed rapidly and with high specificity at physiological temperatures and pH, without the need for a copper catalyst.[1][2] The resulting triazole linkage is highly stable.[2]



[Click to download full resolution via product page](#)

Figure 1: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction mechanism.

The reaction kinetics of DBCO with azides are generally fast, with second-order rate constants typically in the range of $0.34 \text{ M}^{-1}\text{s}^{-1}$ to $1 \text{ M}^{-1}\text{s}^{-1}$. [9][11][12] The reaction can often be completed within 4 to 12 hours at room temperature. [2][3]

Experimental Protocols

This section provides detailed methodologies for common applications of **DBCO-C3-Acid** in bioconjugation.

Activation of DBCO-C3-Acid to DBCO-NHS Ester

To react **DBCO-C3-Acid** with primary amines on biomolecules, it must first be activated to an N-hydroxysuccinimide (NHS) ester.

Materials:

- **DBCO-C3-Acid**

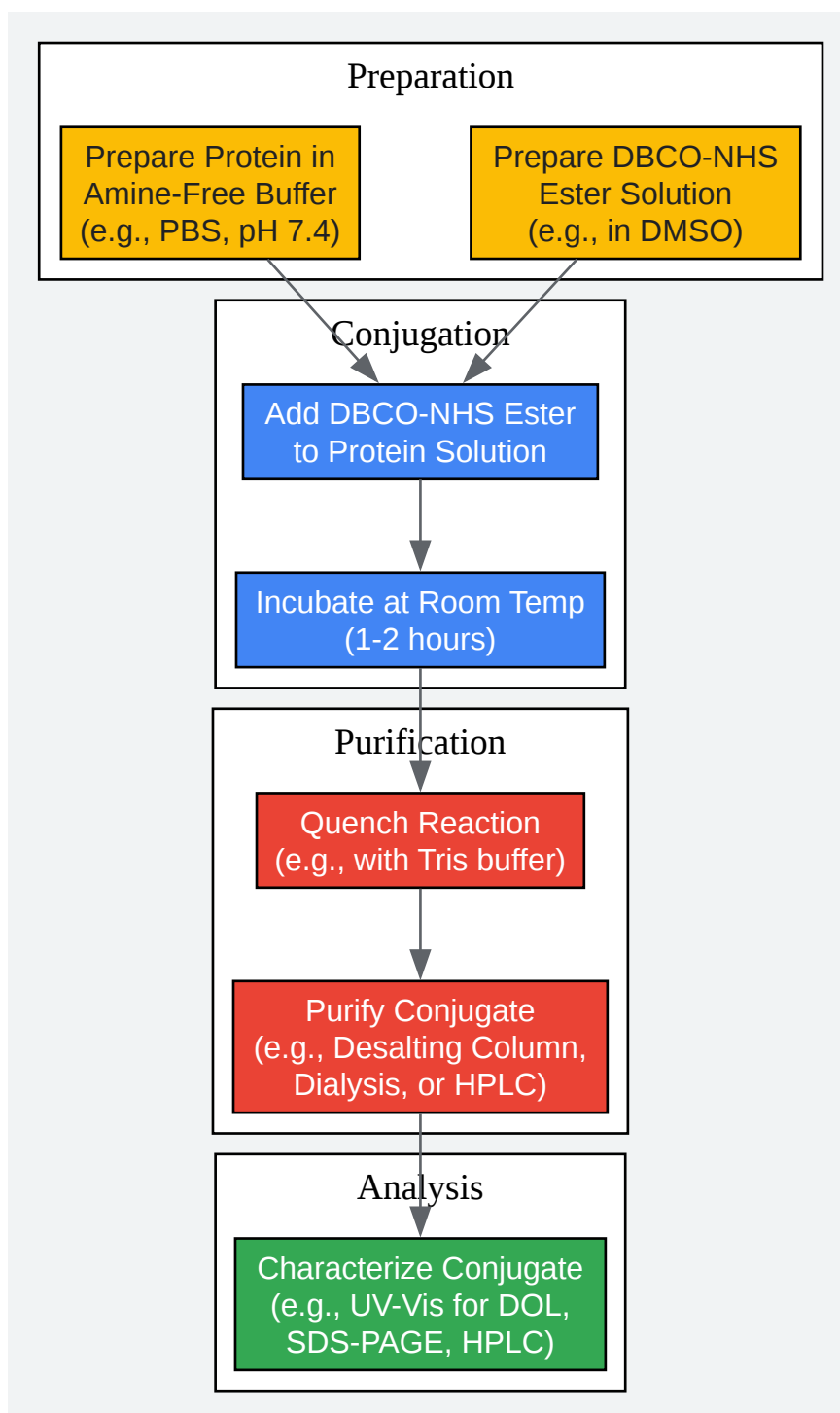
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- Argon or Nitrogen atmosphere

Procedure:

- Dissolve **DBCO-C3-Acid** in anhydrous DMF or DCM under an inert atmosphere.
- Add 1.1 equivalents of NHS to the solution.
- Add 1.1 equivalents of DCC or EDC to the reaction mixture.
- Stir the reaction at room temperature for 4-12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, if using DCC, filter off the dicyclohexylurea byproduct.
- The resulting DBCO-NHS ester solution can be used directly in the subsequent conjugation reaction or the solvent can be evaporated for storage of the solid ester.

Protein Labeling with DBCO-NHS Ester

This protocol outlines a general procedure for labeling proteins with the in situ generated or purified DBCO-NHS ester.



[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for labeling a protein with a DBCO-NHS ester.

Materials:

- Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
- DBCO-NHS ester solution (10 mM in anhydrous DMSO or DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification tools (e.g., desalting columns, dialysis cassettes, HPLC system)

Procedure:

- Ensure the protein solution is in a buffer free of primary amines (e.g., Tris, glycine).
- Bring the protein solution and DBCO-NHS ester solution to room temperature.
- Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. The optimal ratio should be determined empirically. The final concentration of the organic solvent should ideally be below 20%.[\[13\]](#)
- Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
- Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted DBCO-NHS ester. Incubate for 15-30 minutes at room temperature. [\[13\]](#)[\[14\]](#)
- Remove the excess, unreacted DBCO reagent and quenching buffer by size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[\[7\]](#)

Copper-Free Click Reaction with Azide-Modified Molecules

This protocol describes the reaction of a DBCO-labeled protein with an azide-functionalized molecule.

Materials:

- DBCO-labeled protein solution

- Azide-functionalized molecule (e.g., small molecule drug, imaging agent, or another biomolecule)
- Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

- Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
- Add the azide-functionalized molecule to the DBCO-labeled protein solution. A 1.5 to 3-fold molar excess of the azide-containing molecule over the DBCO-protein is often recommended.^[2]
- Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.^{[2][13]}
^[15] Reaction times may vary depending on the specific reactants and their concentrations.
^[12]
- The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE.
- Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography, or HPLC) to remove any unreacted azide-containing molecule.

Data Presentation and Characterization

Quantitative analysis is crucial for ensuring the quality and reproducibility of bioconjugation.

Determination of the Degree of Labeling (DOL)

The degree of labeling (DOL), or the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry.

Table 3: Parameters for DOL Calculation

Parameter	Symbol	Value	References
Molar Extinction Coefficient of DBCO at ~309 nm	ϵ_{DBCO}	12,000 M ⁻¹ cm ⁻¹	[2][15]
Molar Extinction Coefficient of IgG at 280 nm	ϵ_{Ab}	210,000 M ⁻¹ cm ⁻¹	[15]
Correction Factor for DBCO absorbance at 280 nm	CF	1.089	[13]

Calculation:

- Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A_{280}) and 309 nm (A_{309}).
- Calculate the concentration of the protein, correcting for the absorbance of DBCO at 280 nm:
 - Corrected $A_{280} = A_{280} - (A_{309} \times \text{CF})$
 - Protein Concentration (M) = Corrected $A_{280} / \epsilon_{\text{Ab}}$
- Calculate the concentration of DBCO:
 - DBCO Concentration (M) = $A_{309} / \epsilon_{\text{DBCO}}$
- Calculate the DOL:
 - DOL = DBCO Concentration / Protein Concentration

Characterization of Conjugates

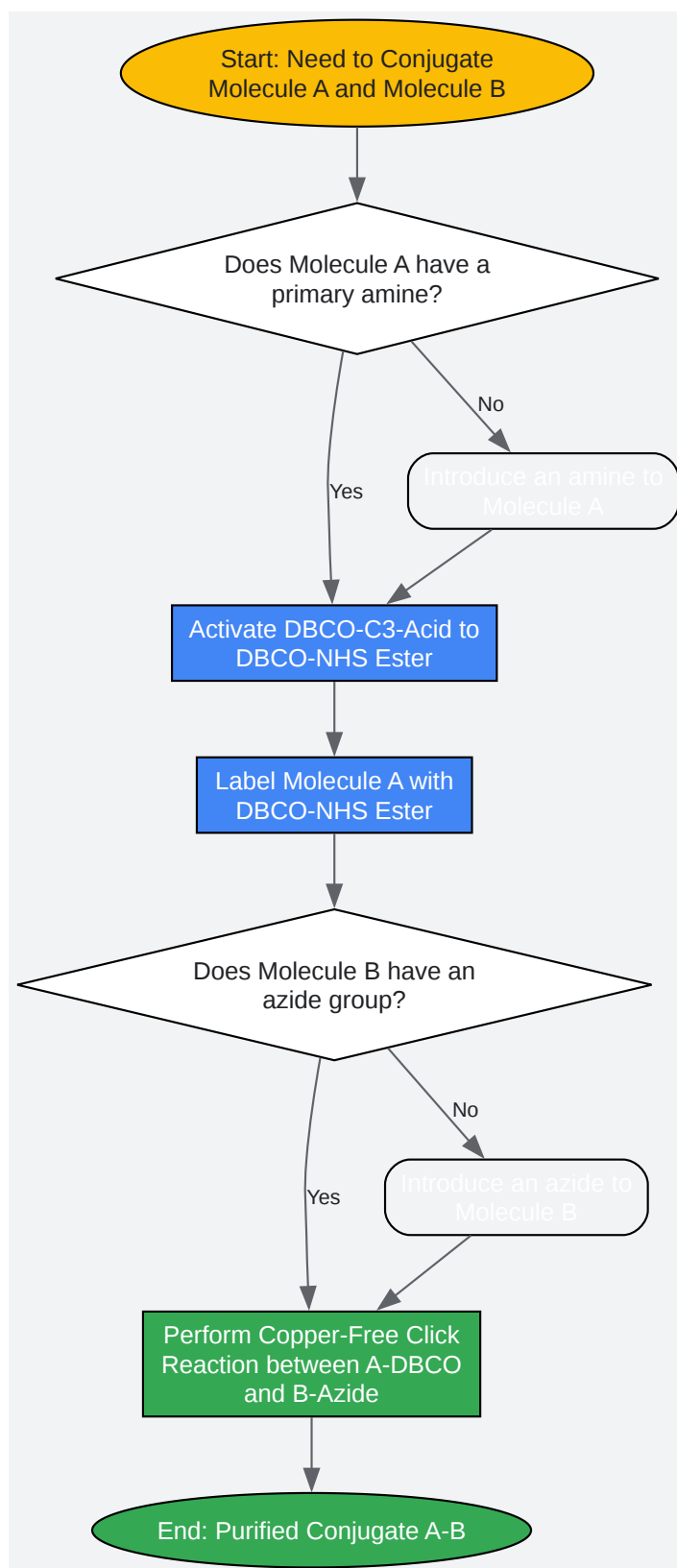
Beyond DOL, a thorough characterization of the final conjugate is recommended.

Table 4: Techniques for Characterization of DBCO-Conjugates

Technique	Purpose
SDS-PAGE	To visualize the increase in molecular weight of the protein after conjugation.
HPLC (SEC, RP, IEX)	To assess purity, aggregation, and separate different labeled species. [7] [16]
Mass Spectrometry (MS)	To confirm the precise mass of the conjugate and determine the distribution of labeled species.

Logical Workflow for Bioconjugation Strategy

The selection of a bioconjugation strategy depends on the available functional groups on the biomolecules of interest.



[Click to download full resolution via product page](#)

Figure 3: Decision workflow for a bioconjugation strategy using **DBCO-C3-Acid**.

Conclusion

DBCO-C3-Acid is a powerful and versatile reagent that serves as a cornerstone for copper-free bioconjugation. Its ability to be readily activated and conjugated to amine-containing molecules, followed by a highly efficient and bioorthogonal reaction with azides, makes it an indispensable tool for researchers in a multitude of scientific disciplines. By providing a stable and specific linkage, **DBCO-C3-Acid** facilitates the construction of complex biomolecular architectures for advanced therapeutic and diagnostic applications. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this technology in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. interchim.fr [interchim.fr]
- 3. glenresearch.com [glenresearch.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. benchchem.com [benchchem.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. DBCO-C3-Acid | CymitQuimica [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]

- 15. docs.aatbio.com [docs.aatbio.com]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [DBCO-C3-Acid for copper-free bioconjugation.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3090160#dbco-c3-acid-for-copper-free-bioconjugation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com